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Compound of Interest

Compound Name: 6-Iodoquinoline

Cat. No.: B082116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 6-iodoquinoline. The information is curated for professionals in research and

development, with a focus on presenting clear, actionable data and methodologies. This

document summarizes key physicochemical parameters, details experimental protocols for its

synthesis, and provides available spectral data to facilitate its use in a laboratory setting.

Physicochemical Properties
6-Iodoquinoline is a halogenated heterocyclic aromatic compound. The introduction of an

iodine atom to the quinoline scaffold significantly influences its physical and chemical

characteristics, making it a valuable intermediate in organic synthesis, particularly in the

development of novel pharmaceutical agents. Quinolines, in general, are known for a wide

range of biological activities.

The structural and electronic properties of 6-iodoquinoline have been determined through a

combination of experimental data and computational predictions.
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Property Value Source

Molecular Formula C₉H₆IN [1]

Molecular Weight 255.05 g/mol [1]

Exact Mass 254.95450 Da [2]

Monoisotopic Mass 254.95450 Da [3]

Appearance
White to light yellow/orange

solid/crystal

XLogP3 (Predicted) 2.9 [2]

Topological Polar Surface Area 12.9 Å² [2]

Refractive Index (Estimate) 1.724

Density (Estimate) 1.7856 g/cm³

pKa (Predicted) 4.23 ± 0.10

The thermal properties of 6-iodoquinoline are critical for determining appropriate conditions

for storage, handling, and reaction setup.

Property Value Source

Melting Point 86-90 °C [4]

87-91 °C [5]

Boiling Point 120 °C at 1 Torr

Flash Point 147.8 °C

Vapor Pressure 0.000585 mmHg at 25 °C

While extensive quantitative solubility data for 6-iodoquinoline in a wide range of organic

solvents is not readily available in the literature, its predicted XLogP3 value of 2.9 suggests

good solubility in moderately polar to nonpolar organic solvents. Based on the general principle

of "like dissolves like," 6-iodoquinoline is expected to be soluble in solvents such as dimethyl
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sulfoxide (DMSO), N,N-dimethylformamide (DMF), chloroform, and methanol. It is anticipated

to have low solubility in water.

Solvent Qualitative Solubility

Methanol Soluble

Dimethyl Sulfoxide (DMSO) Expected to be soluble

N,N-Dimethylformamide (DMF) Expected to be soluble

Chloroform Expected to be soluble

Dichloromethane Soluble (used in extraction)

Dioxane Soluble (used in synthesis)

Water Expected to be poorly soluble

Spectral Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 6-
iodoquinoline.

The ¹H NMR spectrum of 6-iodoquinoline provides detailed information about the electronic

environment of the protons on the quinoline ring system.

¹H-NMR (DMSO-d₆) δ:[4]

8.93 (1H, dd, J = 1.5, 4.1 Hz)

8.47 (1H, d, J = 2.0 Hz)

8.33 (1H, d, J = 8.6 Hz)

8.02 (1H, dd, J = 2.0, 8.6 Hz)

7.80 (1H, d, J = 8.6 Hz)

7.56 (1H, dd, J = 4.1, 8.6 Hz)
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As of the current literature search, detailed and unambiguously assigned ¹³C NMR, FT-IR, and

mass spectrometry fragmentation data specifically for 6-iodoquinoline are not readily available

in public repositories. Researchers are advised to acquire this data on their own samples for

definitive characterization. For illustrative purposes, typical spectral regions for the key

functional groups are provided below.

¹³C NMR: Aromatic carbons in quinoline derivatives typically appear in the range of 120-150

ppm. The carbon bearing the iodine atom (C-6) would be expected at a lower field (around

90-100 ppm) due to the heavy atom effect.

FT-IR: The spectrum would be characterized by C-H stretching of the aromatic ring (~3000-

3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (1400-1600 cm⁻¹),

and C-H out-of-plane bending (700-900 cm⁻¹). The C-I stretch is expected in the far-IR

region (<600 cm⁻¹) and may not be observed on standard mid-IR spectrometers.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak

(M⁺) would be expected at m/z 255. A prominent peak at m/z 128 would correspond to the

loss of the iodine radical ([M-I]⁺). Further fragmentation would involve the breakdown of the

quinoline ring.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 6-
iodoquinoline.

This procedure details a copper-catalyzed halogen exchange reaction.[4]

Materials:

6-Bromoquinoline

Sodium iodide (NaI)

Copper(I) iodide (CuI)

N,N'-Dimethyl-cyclohexane-1,2-diamine

Dioxane
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Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Methanol

Procedure:

To a reaction tube, add sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72

mmol), N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol), and 6-

bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL).

Flush the reaction tube with nitrogen and seal it with a PTFE septum.

Bubble nitrogen through the solution via a needle for 10 minutes.

Remove the nitrogen needle and stir the reaction mixture at 110°C for 15 hours.

After the reaction is complete, cool the resulting green suspension to room temperature.

Pour the reaction mixture into ice water and extract with dichloromethane.

Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography, eluting with 100%

dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane/methanol to yield 6-
iodoquinoline as a light yellow solid.

This procedure involves a Sandmeyer-type diazotization-iodination reaction.[4]

Materials:

6-Aminoquinoline

Hexane
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Dimethyl sulfoxide (DMSO)

Trifluoromethanesulfonic acid

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Water

Procedure: Stage 1: Diazotization

In a suitable reaction vessel, prepare a solution of hexane (5 mL), DMSO (0.5 mL), and

trifluoromethanesulfonic acid (0.54 mL, 6 mmol) and cool to 5°C.

Sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite to the cooled solution.

Stir the reaction mixture at a temperature between 5°C and 20°C for 1 hour.

Stage 2: Iodination

To the reaction mixture from Stage 1, add a solution of potassium iodide (KI) in a mixture of

hexane, water, and DMSO.

Stir the mixture at 20°C for approximately 10 minutes.

Proceed with an appropriate workup, which typically involves quenching the reaction,

extraction with an organic solvent, washing the organic layer, drying, and concentrating to

obtain the crude product.

Purify the crude 6-iodoquinoline by a suitable method such as column chromatography or

recrystallization.

Visualizations
The following diagrams illustrate key workflows related to 6-iodoquinoline.
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Caption: Synthesis workflow for 6-Iodoquinoline from 6-Bromoquinoline.
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Caption: Relationship between properties and applications of 6-Iodoquinoline.

Safety Information
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6-Iodoquinoline should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[2]

Precautionary Statements: Wear protective gloves/eye protection/face protection. IF

SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing.[6]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before

handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway
and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

3. guidechem.com [guidechem.com]

4. 6-Iodoquinoline synthesis - chemicalbook [chemicalbook.com]

5. chemguide.co.uk [chemguide.co.uk]

6. Quinoline synthesis [organic-chemistry.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Iodoquinoline:
Physicochemical Properties and Experimental Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b082116#6-iodoquinoline-physical-and-
chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b082116?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10891861/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm
https://www.benchchem.com/product/b082116?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/spectrum/4IrPr7FFi3q
https://pmc.ncbi.nlm.nih.gov/articles/PMC10891861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10891861/
https://www.guidechem.com/question/how-to-synthesize-6-aminoquino-id153902.html
https://www.chemicalbook.com/synthesis/6-iodoquinoline.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm
https://www.benchchem.com/product/b082116#6-iodoquinoline-physical-and-chemical-properties
https://www.benchchem.com/product/b082116#6-iodoquinoline-physical-and-chemical-properties
https://www.benchchem.com/product/b082116#6-iodoquinoline-physical-and-chemical-properties
https://www.benchchem.com/product/b082116#6-iodoquinoline-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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